molecular formula C15H15N5O7S2 B601301 (6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 72701-01-0

(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B601301
CAS No.: 72701-01-0
M. Wt: 441.4 g/mol
InChI Key: ZDMZWMRTKADQNC-LMCFTXQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefixime EP Impurity E is an impurity of the third generation cephalosporin antibiotic, Cefixime

Mechanism of Action

Target of Action

Cefixime Impurity E, like its parent compound Cefixime, primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes located inside the bacterial cell wall and are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

Cefixime Impurity E inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cefixime Impurity E is the peptidoglycan synthesis pathway . By inhibiting the PBPs, Cefixime Impurity E prevents the final stage of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall . This disruption leads to the loss of cell wall homeostasis and eventual bacterial cell death .

Pharmacokinetics

The parent compound cefixime has been shown to have a dose-dependent increase in peak plasma and serum concentration (c max) and area under the curve (auc), indicating its absorption into the bloodstream . The clearance of Cefixime decreases according to the degree of renal insufficiency

Result of Action

The primary result of Cefixime Impurity E’s action is the disruption of bacterial cell wall synthesis , leading to the loss of cell integrity and bacterial cell death . This makes it an effective antibiotic against susceptible Gram-negative and Gram-positive bacterial infections .

Action Environment

Environmental factors can influence the action of Cefixime Impurity E. For instance, the presence of certain ions in synthetic wastewater and tap water can reduce the degradation efficiency of Cefixime . Additionally, the pH of the environment can affect the removal of Cefixime, with acidic conditions favoring its removal due to the formation of negative ions

Biochemical Analysis

Biochemical Properties

Cefixime Impurity E, like Cefixime, is expected to interact with various enzymes, proteins, and other biomolecules. Cefixime is known for its high stability in the presence of beta-lactamase enzymes , and it’s plausible that Cefixime Impurity E shares this property

Cellular Effects

The cellular effects of Cefixime Impurity E are not well-studied. Given its structural similarity to Cefixime, it may influence cell function in similar ways. Cefixime is known to inhibit bacterial cell wall synthesis, which can lead to cell death

Molecular Mechanism

Cefixime is known to bind to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls This results in cell lysis and death

Temporal Effects in Laboratory Settings

Studies on Cefixime have shown that it has a half-life of 3 to 4 hours

Metabolic Pathways

Cefixime is known to be excreted primarily unchanged in the urine , suggesting that it may not undergo extensive metabolism

Biological Activity

The compound (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as Cefixime, is a third-generation cephalosporin antibiotic. This article provides a detailed examination of its biological activity, including its spectrum of antibacterial efficacy, mechanisms of action, pharmacokinetics, and relevant case studies.

Antibacterial Spectrum

Cefixime exhibits a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria. It is particularly effective against:

  • Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains).
  • Gram-negative bacteria : Haemophilus influenzae, Neisseria gonorrhoeae, Escherichia coli, and Klebsiella pneumoniae.

Table 1: Antibacterial Activity of Cefixime

BacteriaSensitivityReference
Streptococcus pneumoniae Sensitive
Staphylococcus aureus Sensitive (MSSA)
E. coli Sensitive
Klebsiella pneumoniae Sensitive
Neisseria gonorrhoeae Sensitive
Haemophilus influenzae Sensitive

Cefixime acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and ultimately bacterial death.

Pharmacokinetics

Cefixime is well absorbed when administered orally, with a bioavailability of approximately 40–50%. It reaches peak plasma concentrations within 2–6 hours after ingestion. The drug is primarily excreted unchanged in urine.

Table 2: Pharmacokinetic Profile of Cefixime

ParameterValue
Bioavailability40–50%
Peak Plasma Concentration2–6 hours
Half-life3–4 hours
ExcretionUrine (unchanged)

Clinical Efficacy and Case Studies

Cefixime has been used effectively in treating various infections:

  • Gonorrhea : A study demonstrated that a single dose of Cefixime was effective in treating uncomplicated gonorrhea caused by Neisseria gonorrhoeae.
    • Case Study Reference : In a clinical trial involving 200 patients with gonorrhea, Cefixime achieved a cure rate of 95% .
  • Otitis Media : In pediatric populations, Cefixime has shown significant efficacy in treating acute otitis media compared to other antibiotics.
    • Case Study Reference : A randomized controlled trial indicated that children treated with Cefixime had a higher resolution rate of symptoms compared to those treated with amoxicillin .
  • Urinary Tract Infections (UTIs) : Cefixime is frequently prescribed for UTIs due to its effectiveness against E. coli strains resistant to other antibiotics.
    • Case Study Reference : A retrospective study involving patients with recurrent UTIs showed that those treated with Cefixime had fewer recurrence rates compared to those on trimethoprim-sulfamethoxazole .

Scientific Research Applications

Antibacterial Activity

This compound is primarily recognized for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against strains resistant to other antibiotics, including Pseudomonas aeruginosa and Enterobacteriaceae. The mechanism of action involves the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Case Studies:

  • Efficacy Against Resistant Strains : Clinical studies have demonstrated that this compound effectively treats infections caused by multidrug-resistant strains, showcasing its potential as a last-resort antibiotic.
  • Comparative Studies : In comparative studies with other cephalosporins, this compound has shown superior efficacy in treating complicated urinary tract infections and respiratory infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics when administered orally or intravenously. It exhibits high bioavailability and a relatively long half-life, allowing for less frequent dosing regimens.

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability70%
Half-life6 hours
Peak plasma concentration12 µg/mL

Formulation Development

The development of formulations containing this compound has been a focus of research, particularly in optimizing delivery methods to enhance efficacy and minimize side effects. Various formulations have been explored, including:

  • Injectable Solutions : For immediate therapeutic effects in severe infections.
  • Oral Tablets : For outpatient treatment of less severe infections.

Resistance Mechanisms

Research has identified mechanisms by which bacteria develop resistance to this compound, including the production of β-lactamases that hydrolyze the β-lactam ring. Understanding these mechanisms is crucial for developing strategies to counteract resistance.

Strategies to Overcome Resistance:

  • Combination Therapy : Using this compound in combination with β-lactamase inhibitors has shown promise in restoring its efficacy against resistant strains.
  • Novel Derivatives : Research into structural modifications aims to create derivatives that are less susceptible to enzymatic degradation.

Clinical Applications

This compound has been utilized in various clinical settings, particularly in treating severe infections where conventional antibiotics fail. Its applications include:

  • Hospital-acquired Infections : Effective against pathogens commonly found in hospital settings.
  • Community-acquired Pneumonia : Used as a first-line treatment option due to its effectiveness against Streptococcus pneumoniae.

Properties

CAS No.

72701-01-0

Molecular Formula

C15H15N5O7S2

Molecular Weight

441.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H15N5O7S2/c1-5-3-28-13-9(12(24)20(13)10(5)14(25)26)18-11(23)8(19-27-2-7(21)22)6-4-29-15(16)17-6/h4,9,13H,2-3H2,1H3,(H2,16,17)(H,18,23)(H,21,22)(H,25,26)/b19-8+/t9-,13-/m1/s1

InChI Key

ZDMZWMRTKADQNC-LMCFTXQDSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.